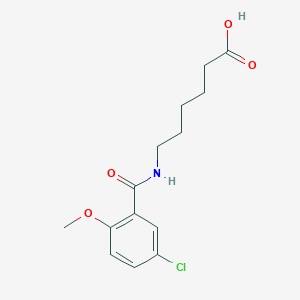
3-Acetyl-8-hydroxy-5-methoxy-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Acetyl-8-hydroxy-5-methoxy-3,4-dihydronaphthalen-1(2H)-one” is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-Acetyl-8-hydroxy-5-methoxy-3,4-dihydronaphthalen-1(2H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: A suitable naphthalene derivative.
Functional Group Introduction: Introduction of the acetyl, hydroxy, and methoxy groups through various organic reactions such as Friedel-Crafts acylation, hydroxylation, and methylation.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: To handle the volume of reactants.
Optimization of Reaction Conditions: To maximize yield and purity.
Purification Processes: Such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“3-Acetyl-8-hydroxy-5-methoxy-3,4-dihydronaphthalen-1(2H)-one” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as acidic or basic environments to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Use in the production of dyes,
Eigenschaften
CAS-Nummer |
87702-82-7 |
|---|---|
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
3-acetyl-8-hydroxy-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O4/c1-7(14)8-5-9-12(17-2)4-3-10(15)13(9)11(16)6-8/h3-4,8,15H,5-6H2,1-2H3 |
InChI-Schlüssel |
VLPGISQWNYUVEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC2=C(C=CC(=C2C(=O)C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


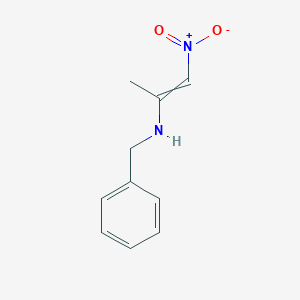
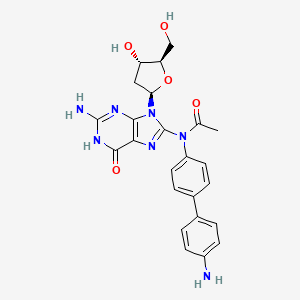
![6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate](/img/structure/B14413917.png)
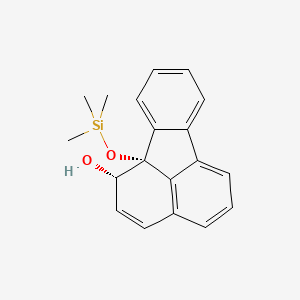
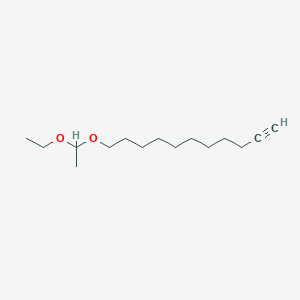

![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)

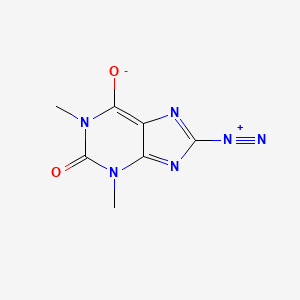
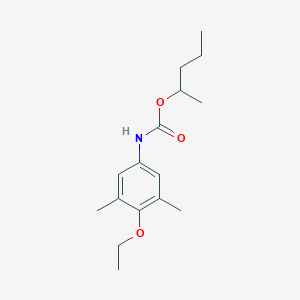


![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
